10-Oxononadecanoic acid
Description
Properties
Molecular Formula |
C19H36O3 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
10-oxononadecanoic acid |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22/h2-17H2,1H3,(H,21,22) |
InChI Key |
PEBIXVCZWGYSTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution
Discovery and Initial Isolation Context
While a singular, seminal discovery paper for 10-oxononadecanoic acid is not prominent in the literature, the identification of oxo fatty acids, in general, is linked to the advancement of analytical chemistry techniques capable of separating and identifying lipid molecules within complex biological mixtures. The study of fatty acid metabolism in various organisms led to the characterization of numerous modified fatty acids, including hydroxylated and oxidized forms. For instance, related hydroxy fatty acids found in royal jelly, such as 10-hydroxy-2-decenoic acid, were first isolated and had their structures determined in the mid-20th century. wikipedia.org The specific identification of this compound has since been reported in various specific biological contexts as detailed in the following sections, rather than through a single initial isolation event.
**2.2. Distribution Across Biological Kingdoms
This compound has been identified as a metabolite in certain microbial systems. It is considered a secondary metabolite produced by various gut bacteria, such as Lactobacillus plantarum, which possess enzymes that convert polyunsaturated fatty acids into hydroxy fatty acids and oxo fatty acids. nih.govnih.gov The production of these compounds is part of the broader metabolic activity of the gut microbiota. nih.gov Additionally, the compound has been detected in association with iron-oxidizing bacteria. In a study of biogenic iron ochre mats from the Greater Glasgow area, this compound was among the lipid metabolites identified, suggesting its presence within the metabolic landscape of these specialized bacterial habitats. The generation of fatty acid derivatives is a known aspect of microbial metabolism, with engineered microbes being explored for the production of valuable chemicals derived from fatty acids. frontiersin.org
The compound is found in various plant systems and tissues. Oxylipins, which are oxygenated derivatives of fatty acids, are crucial signaling molecules in plants, involved in defense and growth processes. frontiersin.org this compound has been identified as a key differential lipid when comparing alopecia patients and healthy controls, leading researchers to screen plant materials for compounds that could influence hair growth pathways. mdpi.com This screening identified its potential relevance in plants such as licorice, Salvia miltiorrhiza, mulberry leaf, ephedra, and curcumae radix. mdpi.com
In a study on the alfalfa-rhizobia symbiotic system, fatty acid metabolites were found to be mainly located in the pink root nodules, which are the sites for nitrogen fixation. mdpi.com While not the most abundant, the profile of various fatty acids changes within different tissues of the symbiotic system. mdpi.com The compound has also been associated with Ginkgo biloba, a plant known for a wide range of flavonoid constituents and other bioactive molecules. nih.govgoogle.com
This compound has been detected in several non-human animal models and biological matrices, often in studies investigating metabolic responses to stress or disease. In a metabolomics study of db/db mice, a model for type 2 diabetes, this compound was one of the metabolites identified in feces samples. tum.de It has also been identified in rat models of hyperlipidemia, where its levels were analyzed in fecal samples to understand the effects of dietary interventions. frontiersin.org
Furthermore, its presence is noted in marine invertebrates. Studies on the scleractinian coral Pavona minuta identified this compound as a lipotoxic metabolite that increased significantly in the coral holobiont (the coral and its symbiotic organisms) in response to cold stress. nih.govresearchgate.netresearchgate.net This suggests a role for the compound in the coral's physiological and metabolic response to adverse environmental temperature changes. nih.govresearchgate.netresearchgate.net While royal jelly is a well-known source of unique fatty acids, the most prominent are 10-carbon chain acids like 10-hydroxy-2-decenoic acid (10H2DA) and 10-hydroxydecanoic acid (10HDA), not the 19-carbon this compound. taylorandfrancis.comnih.govnih.govmdpi.com
Environmental Detection and Ecological Relevance
The detection of this compound in environmental samples is often linked to the biological organisms inhabiting those environments. It has been identified in biogenic iron ochre deposits, which are formed by iron-oxidizing bacteria such as Leptothrix ochracea. Its presence in these formations points to its role within the microbial biogeochemistry of ferrous iron-rich waters.
The compound's role in the ecological stress response of corals is also significant. dntb.gov.ua In corals like Pavona decussata and Acropora pruinosa, an increase in this compound was observed under cold stress conditions, highlighting its function as a metabolic indicator of environmental stress in marine ecosystems. researchgate.net
Data Tables
Table 1: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
| This compound | 10-oxo-nonadecanoic acid |
| 10-Hydroxy-2-decenoic acid | 10H2DA, Queen bee acid |
| 10-Hydroxydecanoic acid | 10HDA |
| 12-oxo-Phytodienoic acid | OPDA |
| Linoleic acid | KetoC |
| Hexadecanoic acid | Palmitic acid |
| 10-ketostearic acid | 10-oxo-octadecanoic acid |
Table 2: Summary of Selected Research Findings
| Area of Study | Organism/System | Key Finding Related to this compound | Citation(s) |
| Microbial Metabolism | Iron-oxidizing bacteria | Identified as a metabolite in biogenic iron ochre mats associated with the bacteria. | |
| Plant Biochemistry | Licorice, Salvia miltiorrhiza, etc. | Identified as a key differential lipid in a study prompting the screening of these plants for hair loss prevention properties. | mdpi.com |
| Animal Models | Scleractinian coral (Pavona minuta) | Found to be a lipotoxic metabolite that significantly increases in response to cold stress. | nih.govresearchgate.netresearchgate.net |
| Animal Models | db/db mice (diabetes model) | Detected in feces samples in a metabolomics study. | tum.de |
| Environmental Science | Coral Reef Ecosystems | Serves as a metabolic indicator of environmental stress in corals. | researchgate.net |
Biosynthesis and Metabolic Pathways
Enzymatic Pathways of Formation
The biosynthesis of 10-oxononadecanoic acid is believed to originate from fundamental fatty acid synthesis pathways, followed by specific oxidative modifications.
The synthesis of this 19-carbon oxo-fatty acid is rooted in the de novo synthesis of fatty acids, which begins with simple carbon building blocks. The pathway proceeds through the elongation of shorter fatty acid chains.
Long-chain saturated fatty acids serve as the foundational precursors for a variety of modified fatty acids. ebi.ac.uknih.gov The primary building block for fatty acid synthesis is acetyl-CoA, which is converted to malonyl-CoA. libretexts.org The fatty acid synthase (FAS) system then iteratively adds two-carbon units to build up the hydrocarbon chain, typically resulting in the formation of palmitic acid (C16:0). libretexts.org This C16 fatty acid can then be elongated by specific enzymes to form longer chains. mdpi.com
The most direct precursor for this compound would be a 19-carbon fatty acid. Nonadecanoic acid (C19:0) is a plausible immediate saturated precursor. nih.gov Alternatively, and perhaps more likely, an unsaturated C19 fatty acid, such as 10-nonadecenoic acid, could serve as the direct substrate for the oxidation reaction that introduces the ketone group. This is supported by analogous reactions where the oxidation of oleic acid's double bond yields 9-oxononanoic acid. copernicus.org
Table 1: Potential Precursors and Intermediates in the Biosynthesis of this compound
| Compound Name | Chemical Formula | Role |
|---|---|---|
| Acetyl-CoA | C23H38N7O17P3S | Primary building block for fatty acid synthesis |
| Malonyl-CoA | C24H38N7O19P3S | Elongating unit in fatty acid synthesis |
| Palmitic acid | C16H32O2 | Product of initial fatty acid synthesis, can be elongated |
| Nonadecanoic acid | C19H38O2 | Direct saturated precursor for oxidation |
| 10-Nonadecenoic acid | C19H36O2 | Hypothetical unsaturated precursor for oxidation at the double bond |
The generation of this compound from its precursors is catalyzed by several classes of enzymes.
Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the initial synthesis of fatty acid chains, such as palmitic acid, from acetyl-CoA and malonyl-CoA. libretexts.org
Fatty Acid Elongases: These enzymes are responsible for extending fatty acid chains beyond the C16 length produced by FAS.
Oxidases/Oxygenases: The introduction of the oxygen atom to form the C10-keto group is an oxidative process. This reaction is likely catalyzed by an oxidase or oxygenase, which utilizes molecular oxygen. rsc.org These enzyme families are diverse and central to the metabolism of many lipids.
Fatty Acid Desaturases: These enzymes introduce double bonds into fatty acid chains and are a type of oxidase. nih.govwikipedia.org While their primary role is creating unsaturation, the mechanism of oxidation is highly relevant. A desaturase could create an unsaturated precursor (10-nonadecenoic acid), which is then acted upon by another enzyme. rsc.orgfrontiersin.org Humans possess several desaturases, including Δ9, Δ6, and Δ5 desaturases, which create double bonds at specific positions. mdpi.comwikipedia.org The formation of this compound would hypothetically involve an enzyme acting at the 10th carbon position.
Dehydrogenases: If the pathway proceeds through a hydroxyl intermediate (10-hydroxynonadecanoic acid), a dehydrogenase enzyme would be required to oxidize the alcohol group to a ketone.
Table 2: Key Enzyme Classes Implicated in this compound Metabolism
| Enzyme Class | Function in Pathway |
|---|---|
| Fatty Acid Synthase (FAS) | De novo synthesis of precursor fatty acids (e.g., palmitic acid). libretexts.org |
| Fatty Acid Elongase | Lengthening of fatty acid chains to the C19 level. mdpi.com |
| Oxidase/Oxygenase | Catalysis of the key oxidation step to introduce the keto group. rsc.org |
| Fatty Acid Desaturase | Potential creation of an unsaturated C19 precursor. nih.govwikipedia.org |
While the precise pathway for this compound is not definitively established, two primary routes can be proposed based on known biochemical reactions.
Route A: Oxidation of a Saturated Precursor
Synthesis and elongation of a C19 saturated fatty acid, nonadecanoic acid.
A hydroxylase enzyme introduces a hydroxyl group at the C-10 position, forming 10-hydroxynonadecanoic acid.
A specific long-chain fatty acid dehydrogenase oxidizes the secondary alcohol at C-10 to a ketone, yielding the final product, this compound.
Route B: Oxidation of an Unsaturated Precursor This route is considered plausible by analogy to the known oxidative degradation of other unsaturated fatty acids. copernicus.org
A saturated C19 precursor, nonadecanoic acid, is acted upon by a specific, yet-to-be-characterized Δ10-desaturase, which introduces a double bond between carbons 10 and 11, forming 10-nonadecenoic acid.
The double bond of 10-nonadecenoic acid becomes the site of an oxidative reaction. This could involve an enzyme system that hydrates the double bond to a hydroxyl group, which is then oxidized (similar to Route A), or a more direct oxidation at the double bond. Studies on the atmospheric oxidation of oleic acid show that it can yield azelaic acid and 9-oxononanoic acid, demonstrating that oxidative cleavage or modification at a double bond is a chemically feasible mechanism for generating oxo-fatty acids. copernicus.org
Key Enzymes and Enzyme Systems Involved in Biosynthesis (e.g., Oxidases, Desaturases)
Catabolism and Degradation Pathways
Once formed, this compound can be broken down or transformed into other metabolites.
As a fatty acid, this compound is subject to degradation. The primary pathway for fatty acid catabolism is β-oxidation, which occurs within the mitochondria and peroxisomes. libretexts.org However, the presence of the ketone group at the C-10 position may require modification before the standard β-oxidation spiral can proceed efficiently past this point.
Furthermore, the compound can be a target of non-enzymatic oxidative degradation. Unsaturated fatty acids are known to react with atmospheric oxidants like ozone and hydroxyl radicals. copernicus.org The long hydrocarbon chain of this compound is also susceptible to attack by reactive oxygen species (ROS) within the cell, which can lead to fragmentation and the formation of various smaller degradation products. researchgate.net In fact, the formation of oxo-fatty acids like 9-oxononanoic acid from oleic acid is itself considered a product of oxidative degradation. copernicus.org
Beyond direct degradation, this compound is implicated in specific biological responses and may be transformed into other signaling molecules.
Research has identified this compound as a significant metabolite in corals experiencing cold stress. mdpi.com In this context, its levels increase dramatically, and it is suggested to act as an inducer of lipotoxic effects, potentially leading to apoptosis or programmed cell death. mdpi.com This points to a metabolic fate linked to cellular stress signaling.
Additionally, altered levels of this compound have been observed in human pathological conditions. One study noted decreased levels of the compound in patients with co-occurring Parkinson's and Alzheimer's disease, suggesting its involvement in the dysregulation of lipid metabolism associated with neurodegenerative disorders. mdpi.com This indicates that its metabolic fate is intertwined with the complex lipid networks of the nervous system.
Oxidative Degradation Mechanisms
Regulation of Biosynthesis and Metabolism in Biological Systems
The biosynthesis and metabolism of this compound are intricately regulated by various internal and external factors, ensuring its concentration is maintained within a range that is appropriate for normal physiological function and responsive to environmental challenges. Dysregulation of its metabolic pathways can lead to significant physiological consequences, as evidenced by its association with stress responses in various organisms.
Environmental Stress-Induced Regulation
Studies on marine organisms, particularly corals, have provided significant insights into the regulation of this compound in response to environmental stressors like temperature fluctuations. In the scleractinian coral Pavona minuta, exposure to both thermal and cold stress leads to notable changes in the metabolome, with this compound being a prominently affected metabolite.
The table below summarizes the observed changes in this compound levels in Pavona minuta under different temperature stress conditions.
| Organism | Stressor | Fold Change in 10-Oxonononadecanoic acid | Reference |
| Pavona minuta | Cold Stress (18°C vs 26°C) | ~20-fold increase | nih.gov |
| Pavona minuta | Thermal Stress (34°C vs 26°C) | Altered levels | nih.gov |
This interactive table summarizes the fold change of 10-Oxonononadecanoic acid under different stressors.
Regulation in Plant-Pathogen Interactions
In the realm of plant biology, the regulation of this compound has been implicated in the defense mechanisms of plants against pathogens. A study on the interaction between the soybean variety PI437654 and the soybean cyst nematode HG1.2.3.5.7 revealed a decrease in the levels of this compound in the incompatible (resistant) soybean variety upon infection nih.gov. This suggests that the metabolic pathways leading to the synthesis or degradation of this oxo-fatty acid are modulated as part of the plant's defense response. The downregulation of this compound in a resistant interaction could be part of a broader metabolic reprogramming aimed at limiting the pathogen's growth and proliferation nih.gov.
Role of Gut Microbiota in Oxo-Fatty Acid Metabolism
The gut microbiome plays a crucial role in the metabolism of dietary lipids, leading to the production of various bioactive fatty acid metabolites, including oxo-fatty acids. Certain species of lactic acid bacteria present in the gut can metabolize linoleic acid to produce oxo-octadecenoic acids, such as 10-oxo-12(Z)-octadecenoic acid nih.govfrontiersin.org. These microbially-produced oxo-fatty acids can, in turn, regulate the host's energy metabolism nih.gov. While this research focuses on a related C18 oxo-fatty acid, it highlights a significant regulatory axis where the metabolic activity of gut bacteria directly influences the levels of specific oxo-fatty acids, which then act as signaling molecules in the host. This suggests a potential pathway for the regulation of long-chain oxo-fatty acids like this compound through the interplay between diet, gut microbiota, and host metabolism.
The following table details the differential regulation of this compound in a plant-pathogen interaction.
| Organism | Condition | Change in this compound Level | Reference |
| Soybean (PI437654) | Infection with soybean cyst nematode HG1.2.3.5.7 | Decreased | nih.gov |
This interactive table shows the change in the level of this compound in Soybean under a specific condition.
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches
Total synthesis involves constructing the target molecule from simpler, commercially available precursors. scripps.edu The strategies for a molecule like 10-oxononadecanoic acid can be broadly categorized as linear or convergent.
Linear synthesis involves the sequential modification of a single starting material through a series of chemical reactions until the final product is formed. numberanalytics.com This approach is conceptually straightforward, building the carbon chain step-by-step. A plausible linear strategy for this compound could start from a bifunctional precursor, such as a long-chain diacid like 1,19-nonadecanedioic acid, which can be derived from oleic acid. uni-bayreuth.de One of the carboxylic acid groups would be protected while the other is converted to an acid chloride. This intermediate could then be reacted with an organocadmium or organocuprate reagent derived from a nine-carbon chain to introduce the nonyl group, followed by deprotection to yield the final keto acid. The process relies heavily on functional group transformations and the use of protecting groups to prevent unwanted side reactions. numberanalytics.com
Convergent synthesis offers an alternative approach where different fragments of the target molecule are synthesized independently and then joined together in the final stages. numberanalytics.com This strategy is often more efficient for complex molecules. For this compound, a convergent approach could involve the synthesis of two key fragments:
Fragment A : A C9 fragment, such as azelaic acid monomethyl ester chloride (the acid chloride of 9-carboxynonanoic acid methyl ester).
Fragment B : A C10 organometallic reagent, such as decylmagnesium bromide (a Grignard reagent) or decyllithium.
Several key chemical reactions are fundamental to the synthesis of this compound and related long-chain ketones. The specific conditions for these reactions are critical for achieving high yields and purity.
| Reaction Type | Description | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Grignard Reaction | Forms a carbon-carbon bond by reacting an organomagnesium halide with an electrophile, such as an acid chloride or ester, to form a ketone or tertiary alcohol. | Reagents: Alkyl magnesium bromide (e.g., C₁₀H₂₁MgBr), acid chloride. Solvent: Anhydrous ether or THF. Temperature: Typically low, from 0°C to room temperature. | anu.edu.au |
| Wittig Reaction | Converts a ketone or aldehyde to an alkene. This could be used to synthesize an unsaturated precursor to this compound. For example, reacting 9-oxononanoic acid with a phosphorus ylide can create a carbon-carbon double bond. | Reagents: Phosphorus ylide, base (e.g., n-BuLi). Solvent: Anhydrous THF. Temperature: Can range from -78°C to room temperature. A protocol for a similar compound used -20°C to maintain stereochemistry. | |
| Oxidation of Secondary Alcohol | If the synthesis proceeds via a 10-hydroxynonadecanoic acid intermediate, the secondary alcohol must be oxidized to form the ketone. | Reagents: PCC, PDC, Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. Solvent: Dichloromethane (DCM) for PCC, PDC, and Dess-Martin. | google.com |
| Ester Hydrolysis | Cleavage of an ester group to yield a carboxylic acid. This is often the final step if one of the carboxyl groups was protected as an ester during the synthesis. | Reagents: Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) followed by acidic workup. Conditions: Often requires heating (reflux). | google.com |
Convergent Synthesis Methodologies
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach can simplify complex syntheses, avoiding the need for extensive protecting group strategies. nih.gov For this compound, a potential chemo-enzymatic route could involve the use of a lipase (B570770) or a P450 monooxygenase.
A lipase, such as Candida antarctica lipase B (CALB), could be used for the highly regioselective hydrolysis of a diester precursor, allowing for the differentiation of two chemically similar ester groups without the need for chemical protecting groups. mdpi.com Alternatively, a P450 enzyme could potentially be engineered to regioselectively oxidize a long-chain fatty acid like nonadecanoic acid at the C-10 position to directly install the ketone functionality. nih.gov The synthesis of Coenzyme A (CoA) thioesters, which are key intermediates in fatty acid metabolism, can also be accomplished using chemo-enzymatic methods, providing another potential pathway for producing modified fatty acids. nih.gov
Derivatization and Analog Synthesis for Research Probes
To study the biological roles and metabolic fate of this compound, it is often necessary to synthesize derivatives or analogs that can be used as research probes. Isotopic labeling is a primary example of such a derivatization.
Isotopic labeling involves the incorporation of heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecule. These labeled compounds are chemically identical to the unlabeled version but can be detected by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to trace the molecule through biological systems.
Strategies for labeling this compound can be either purely chemical or biosynthetic.
Chemical Labeling : This approach involves using isotopically labeled building blocks in a chemical synthesis. For example, ¹³C or ¹⁴C can be incorporated by using labeled carbon dioxide (CO₂) or carbon monoxide (CO) in carboxylation reactions. A synthesis could be designed to use a precursor like [1-¹³C]nonanoic acid to place a label at the carboxyl end of the final molecule.
Biosynthetic Labeling : In this method, microorganisms or cell-free expression systems are used to produce the labeled compound. The cells are fed a diet containing a simple, isotopically enriched carbon source, such as [U-¹³C]glucose or [2-¹³C]glycerol. The organism's metabolic machinery then incorporates these labeled atoms into the fatty acids it produces. While less specific than chemical synthesis, it can be a cost-effective way to produce uniformly labeled compounds.
| Labeling Strategy | Method | Labeled Precursor Example | Description | Reference |
|---|---|---|---|---|
| Chemical | Carboxylation | ¹³CO₂ or ¹⁴CO₂ | A Grignard or organolithium reagent is reacted with labeled carbon dioxide to introduce a labeled carboxyl group. | |
| Chemical | Building Block Synthesis | K¹⁴CN | Labeled potassium cyanide can be used as a source for building a labeled carbon chain. | |
| Biosynthetic | Uniform Labeling | [U-¹³C]Glucose | Organisms are grown on media where the sole carbon source is uniformly ¹³C-labeled glucose, leading to broad incorporation of the isotope. | |
| Biosynthetic | Selective Labeling | [2-¹³C]Glycerol | Using specifically labeled precursors like [2-¹³C]glycerol results in a predictable labeling pattern in the final product, primarily at the Cα positions of amino acids and other metabolites. |
Biological Roles and Mechanistic Investigations
Involvement in Cellular Signaling Pathways
Current research points to the involvement of 10-oxononadecanoic acid in significant signaling pathways that govern cellular functions.
While direct receptor binding studies for this compound are not extensively detailed in the available literature, its association with pathways known to be initiated by ligand-receptor interactions, such as the Wnt/β-catenin signaling pathway, suggests a potential role in modulating these initial signaling events. mdpi.com The nature of peroxisome proliferator-activated receptors (PPARs) as receptors for fatty acids and their role in lipid homeostasis also points to a possible interaction with this compound, although specific binding studies are needed for confirmation. google.com
Research has implicated this compound in the modulation of downstream signaling cascades. For instance, it has been identified as a differentially expressed lipid in studies related to hair growth, where pathways like the Wnt/β-catenin signaling pathway are crucial for hair follicle development. mdpi.com This pathway involves key proteins such as β-catenin, which is essential for maintaining the hair follicle growth process. mdpi.com Furthermore, the sphingolipid metabolic pathway, which plays a significant role in hair growth and development, has been linked to this compound. researchgate.net This suggests that this compound may influence cellular responses by participating in or modulating these complex signaling networks.
Receptor Interactions and Ligand Binding Studies
Modulation of Enzyme Activities and Biochemical Processes
The chemical structure of this compound suggests its potential to interact with and modulate the activity of various enzymes, thereby influencing key biochemical processes.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. patsnap.com This inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. patsnap.comworthington-biochem.com In competitive inhibition, the inhibitor resembles the substrate and competes for the enzyme's active site. worthington-biochem.com Non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its activity. patsnap.com While specific studies detailing the inhibitory or activation mechanisms of this compound are limited, its identification in contexts of metabolic regulation suggests it may function as a modulator of enzymatic activity. nih.gov For example, in silico docking analyses have been used to understand the interaction of similar compounds with enzymes, revealing their mechanism of inhibition. nih.gov
While a comprehensive profile of all enzyme targets of this compound is not yet available, its involvement in lipid metabolism suggests potential interactions with enzymes within this domain. For instance, its association with sphingolipid metabolism points towards a possible modulation of enzymes involved in the synthesis and degradation of sphingolipids. researchgate.net Furthermore, its identification in studies of psychiatric disorders alongside other fatty acids suggests a potential role in modulating enzymes related to neurotransmitter metabolism, such as those involved in the dopamine (B1211576) and serotonin (B10506) pathways. nih.gov
Inhibition and Activation Mechanisms
Role in Physiological Processes (Non-Human)
Studies in non-human models have provided insights into the physiological roles of this compound.
In the context of bovine health, this compound has been identified as a metabolite in studies of bovine mastitis, an inflammatory disease of the mammary gland in dairy cows. Its presence suggests a potential role in the metabolic changes that occur during this condition.
Metabolomic studies in mice have also detected this compound. For example, research on radiation-induced thrombocytopenia in mice identified this compound as a significantly altered metabolite, suggesting its involvement in the body's response to radiation. nih.gov Another study on the effects of selenium supplementation on mouse intestinal physiology also noted changes in the levels of this compound, indicating its potential role in intestinal health and metabolism. rsc.org
Interactive Data Table: Research Findings on this compound
| Research Area | Organism/System | Key Finding | Associated Pathways/Processes | Reference |
| Hair Growth | Human Dermal Papilla Cells | Identified as a differentially expressed lipid. | Wnt/β-catenin signaling, Sphingolipid metabolism | mdpi.comresearchgate.net |
| Lipid Homeostasis | General | Potential interaction with PPARs. | Lipid metabolism | google.com |
| Bovine Mastitis | Bovine | Identified as a metabolite in mastitic milk. | Inflammatory response, Metabolism | |
| Radiation-Induced Thrombocytopenia | Mouse | Significantly altered metabolite post-irradiation. | Hematopoiesis, Metabolic response to radiation | nih.gov |
| Intestinal Physiology | Mouse | Levels affected by selenium supplementation. | Intestinal metabolism | rsc.org |
| Psychiatric Disorders | Human | Altered levels observed in comorbid Parkinson's and Alzheimer's disease. | Fatty acid metabolism, Neuroinflammation | nih.govmdpi.com |
Effects on Cellular Metabolism and Homeostasis (In vitro, animal models)
This compound is a long-chain oxo-fatty acid implicated in various metabolic and homeostatic processes, as revealed by studies in different biological systems. nih.gov In marine biology, research on the scleractinian coral Pavona minuta has identified this compound as a lipotoxic metabolite. researchgate.net Studies using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) demonstrated that its levels increase within the coral holobiont (the coral and its symbiotic microorganisms) in response to cold stress, coinciding with phenotypic changes like bleaching. researchgate.netresearchgate.net This suggests a role for the compound in stress-induced metabolic disruption and cellular toxicity in this marine invertebrate model.
In the context of mammalian systems, related oxo-fatty acids have shown significant immunomodulatory effects. A notable example is 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite derived from γ-linolenic acid by gut bacteria. nih.gov In mouse models of colitis, oral administration of γKetoC was found to significantly reduce body weight loss and improve disease pathology. nih.gov Mechanistically, γKetoC suppressed the proliferation of CD4+ T cells and inhibited the lipopolysaccharide (LPS)-induced activation of bone marrow-derived dendritic cells and the subsequent release of inflammatory cytokines like IL-6. nih.gov These effects are reportedly mediated through the NRF2 pathway and G-protein coupled receptors (GPCRs). nih.gov
Furthermore, patent literature suggests that ketone-containing compounds, including this compound, may have applications in managing cholesterol metabolism. google.com These compounds are proposed to favorably alter lipid metabolism, potentially by influencing key enzymes in cholesterol biosynthesis and transport, such as HMG-CoA reductase and acyl-CoA:cholesterol acyltransferase (ACAT), based on findings in animal models of dyslipidemia. google.comgoogle.com
Table 1: Summary of Research Findings on the Effects of this compound and Related Compounds
| Compound | Model System | Observed Effect | Potential Mechanism |
| This compound | Coral (Pavona minuta) | Increased levels under cold stress; considered a lipotoxic metabolite. researchgate.netresearchgate.net | Associated with stress-induced disruption of metabolic homeostasis. researchgate.net |
| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Mouse model of colitis | Attenuated colitis symptoms, reduced inflammatory cytokine production. nih.gov | Modulation of the NRF2 pathway and GPCR signaling; suppression of T-cell proliferation. nih.gov |
| Ketone compounds (incl. This compound) | Animal models of dyslipidemia | Favorable alteration of lipid metabolism. google.comgoogle.com | Proposed to influence enzymes in cholesterol metabolism like HMG-CoA reductase and ACAT. google.com |
Participation in Host-Microbe Interactions
This compound and similar oxylipins play a significant role in the complex communication between hosts and their associated microbial communities. The coral holobiont provides a clear example, where environmental stressors like abnormal temperatures impact both the symbiotic microorganisms and the host's metabolic state. researchgate.net The observed increase in this compound during temperature stress highlights its role as a metabolic signal within the dynamic relationship between the coral host and its symbiotic bacteria and dinoflagellates. researchgate.netresearchgate.net
In mammals, the gut microbiome is a primary source of bioactive oxo-fatty acids. Gut bacteria such as Lactobacillus plantarum can metabolize polyunsaturated fatty acids from the host's diet into various derivatives, including oxo-fatty acids. nih.gov The metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) is a product of this microbial activity and functions as an immunomodulator that can suppress inflammatory bowel disease in mice, demonstrating a direct molecular link between gut microbe metabolism and host immune homeostasis. nih.gov
This strategy of using modified fatty acids is also employed by pathogenic bacteria to manipulate host responses. For instance, bacteria like Staphylococcus aureus can convert host-derived oleic acid into the related compound 10-hydroxystearic acid (10-HSA). mdpi.com This bacterial metabolite helps the pathogen evade the host's innate immune response by activating the host's PPARα receptor, thereby enhancing bacterial survival and virulence. mdpi.com While not an oxo-acid, the production of 10-HSA by pathogens illustrates a broader theme where C10-modified fatty acids act as crucial signaling molecules in host-microbe and host-pathogen interactions. mdpi.com
Structure-Activity Relationship Studies
Influence of Structural Modifications on Biological Effects
Systematic structure-activity relationship (SAR) studies focusing specifically on this compound are limited in published literature. However, research on related compounds provides valuable insights into how structural features influence biological function.
A study comparing various fatty acid metabolites produced by gut bacteria, including hydroxy, oxo, and conjugated fatty acids, identified 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) as the most effective immunomodulator among the tested derivatives. nih.gov This finding underscores the importance of the ketone group at the C-10 position, in combination with specific double bond configurations, for potent anti-inflammatory activity. The comparison inherently demonstrates that modifications to the fatty acid backbone directly impact biological efficacy.
The general principles of SAR are illustrated in studies of other bioactive molecules. For example, research on oxolinic acid analogues, which are DNA gyrase inhibitors, showed that replacing the N-1 nitrogen atom with a carbon atom resulted in a near-complete loss of antimicrobial and enzyme-inhibiting activity. nih.gov This highlights how a single atomic substitution can be critical for the molecule's interaction with its biological target, a principle that would apply to this compound and its analogues. The presence and position of the oxo group, the length of the alkyl chains, and the degree of saturation are all features that would be expected to modulate its biological effects.
Conformational Aspects and Target Binding
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to bind to specific targets. For this compound, its long, flexible aliphatic chains are a defining characteristic. According to the PubChem database, computational generation of a 3D conformer is disallowed because the molecule is considered "too flexible." nih.gov This inherent flexibility means the molecule can adopt a vast number of shapes, which may be crucial for its ability to enter cell membranes and interact with various protein targets.
While the direct molecular targets of this compound are not fully elucidated, studies on closely related compounds provide strong clues. The bacterial metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) is believed to exert its anti-inflammatory effects by signaling through G-protein coupled receptors (GPCRs) and activating the NRF2 pathway. nih.gov In a similar vein, the related bacterial metabolite 10-hydroxystearic acid (10-HSA) has been shown to bind to and activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism. mdpi.com
These findings suggest that the likely targets for oxo-fatty acids like this compound are signaling proteins such as cell surface receptors and nuclear receptors. The binding to these targets would be dictated by the specific conformation adopted by the fatty acid, where the position of the polar ketone and carboxyl groups within the nonpolar hydrocarbon chain would be critical for establishing effective interactions.
Analytical Methodologies for Detection and Quantification
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 10-oxononadecanoic acid. These hybrid techniques offer the high sensitivity and specificity required for identifying and quantifying this oxo fatty acid, even at low concentrations in complex samples. nih.govmtoz-biolabs.com Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are extensively utilized. researchgate.netresearchgate.netnih.gov LC-MS methods are often preferred as they can sometimes bypass the need for derivatization, which is typically required for GC-MS analysis. nih.gov
Recent advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) have enabled rapid and robust analysis of oxo fatty acids. nih.govnih.gov These methods can provide detailed structural information and accurate quantification.
The accurate analysis of this compound from biological matrices necessitates meticulous sample preparation and extraction to isolate the analyte and remove interfering substances.
Plant-Based Matrices: For plant materials, a common procedure involves powdering the sample, followed by exhaustive extraction with a solvent like methanol (B129727). The resulting extract is then concentrated, dissolved in a suitable solvent, and filtered before LC-MS analysis. nih.govresearchgate.net For instance, in the analysis of legume seeds, powdered samples are extracted with methanol, and the solid extracts are later dissolved in methanol, centrifuged, and filtered. nih.gov Similarly, for analyzing plant raw materials for hair loss treatment, a method involving ultrasonic extraction at elevated temperatures has been described. mdpi.com
Animal-Based Matrices: In the context of animal-derived samples such as plasma or serum, protein precipitation is a critical first step. This is often achieved by adding organic solvents like methanol, acetonitrile (B52724), or a mixture of both. nih.govmdpi.comnih.gov One protocol for plasma involves the addition of a methanol-acetonitrile mixture, followed by incubation at low temperatures and centrifugation to separate the precipitated proteins. nih.gov Another approach for plasma lipid extraction uses a chloroform (B151607) and methanol co-solvent system. dergipark.org.tr For quantifying total fatty acids, including those esterified in lipids, a saponification step using a base like potassium hydroxide (B78521) (KOH) is performed after initial extraction. uni-wuppertal.de To prevent artefactual oxidation during sample handling, antioxidants are often included. mdpi.comlipidmaps.org
A general workflow for plasma sample preparation is outlined below:
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Collection | Collect blood and separate plasma. | Obtain the biological matrix of interest. |
| 2. Protein Precipitation | Add a mixture of methanol and acetonitrile to the plasma sample. nih.gov | Remove proteins that can interfere with analysis. |
| 3. Incubation | Incubate the mixture at a low temperature (e.g., -20°C). nih.gov | Enhance protein precipitation. |
| 4. Centrifugation | Centrifuge the sample to pellet the precipitated proteins. nih.govnih.gov | Separate the supernatant containing the lipids from the solid protein pellet. |
| 5. Filtration | Filter the supernatant through a microporous membrane. nih.govnih.gov | Remove any remaining particulate matter. |
| 6. Analysis | Inject the filtered solution into the LC-MS/MS system. nih.gov | Detect and quantify this compound. |
The choice of chromatographic column and separation conditions is critical for resolving this compound from other structurally similar compounds in a sample.
For Liquid Chromatography (LC) , reversed-phase columns are predominantly used. C18 columns are a common choice for the separation of fatty acids and their derivatives. nih.govrsc.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid additive like formic acid) and an organic solvent such as acetonitrile or methanol. nih.govrsc.org The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of compounds based on their hydrophobicity. rsc.org More recently, C8 columns have been shown to be effective for the analysis of a broad range of fatty acids, including very-long-chain fatty acids. uni-wuppertal.dejsbms.jp Some advanced methods utilize mixed-mode stationary phases, such as those combining reversed-phase and anion-exchange mechanisms, to achieve superior retention and separation of fatty acids. nih.gov
In Gas Chromatography (GC) , the selection of the column's stationary phase is crucial. For general fatty acid analysis, polar columns of the Carbowax type are often recommended. aocs.org However, for GC-MS applications and for analyzing fatty acids with polar functional groups, non-polar columns may be more suitable. aocs.org The length and internal diameter of the column also play a role in achieving optimal resolution and analysis time. aocs.org
A summary of typical chromatographic conditions can be found in the table below:
| Technique | Column Type | Mobile/Carrier Phase | Elution/Temperature Program |
|---|---|---|---|
| LC-MS | Reversed-phase C18 or C8 rsc.orgjsbms.jp | Water with formic acid (A) and Acetonitrile with formic acid (B) nih.govrsc.org | Gradient elution with increasing percentage of solvent B rsc.org |
| GC-MS | Fused-silica capillary column researchgate.net | Inert gas (e.g., Helium) | Temperature programming from a lower to a higher temperature researchgate.net |
Mass spectrometry provides the high selectivity and sensitivity needed for the detection of this compound.
Ionization Techniques: Electrospray ionization (ESI) is the most common ionization source used in LC-MS for the analysis of oxo fatty acids. nih.govnih.gov It can be operated in both positive and negative ion modes, although the negative ion mode is often preferred for the analysis of free fatty acids due to the acidic nature of the carboxyl group.
Detection Modes: For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently employed, often in the multiple reaction monitoring (MRM) mode. nih.govlipidmaps.org In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. This highly specific detection method significantly reduces background noise and improves the accuracy of quantification. High-resolution mass spectrometry (HRMS) is also increasingly used, providing highly accurate mass measurements that aid in the confident identification of analytes. nih.gov
Predicted mass spectrometry data for this compound is presented below:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 313.27373 | 185.6 |
| [M+Na]+ | 335.25567 | 187.1 |
| [M-H]- | 311.25917 | 182.2 |
| [M+NH4]+ | 330.30027 | 199.5 |
| [M+K]+ | 351.22961 | 183.7 |
Data sourced from PubChem. uni.lu
Accurate quantification of this compound is achieved through the use of calibration curves and internal standards.
Calibration Curves: Calibration curves are generated by analyzing a series of standard solutions with known concentrations of the analyte. lipidmaps.orgnih.gov The response of the instrument (e.g., peak area) is plotted against the concentration to create a linear regression model. nih.gov The concentration of the analyte in an unknown sample can then be determined by interpolating its response on the calibration curve.
Internal Standards: To correct for variations in sample preparation, extraction efficiency, and instrument response, an internal standard is added to all samples, standards, and quality controls at a known concentration. nih.govlipidmaps.org The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated or 13C-labeled). However, if an isotopically labeled standard for this compound is not available, a structurally similar compound that is not naturally present in the sample can be used. For the analysis of oxo fatty acids, deuterated analogs of other fatty acids, such as PGF2α-d4 and 15(S)-HETE-d8, have been used as internal standards. lipidmaps.org The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which improves the precision and accuracy of the results. lipidmaps.org
Mass Spectrometry Ionization and Detection Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Academic Context)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including oxo fatty acids like this compound. aocs.org While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule, which is invaluable for confirming its structure. Both ¹H NMR and ¹³C NMR are employed. aocs.org In the context of fatty acid analysis, NMR can help to determine the position of functional groups, such as the oxo group in this compound. aocs.org The Human Metabolome Database (HMDB) provides experimental ¹H NMR spectral data for some metabolites, which can be used as a reference.
Other Spectroscopic and Spectrometric Approaches
While chromatography-mass spectrometry and NMR are the primary techniques for the analysis of this compound, other spectroscopic methods can provide complementary information. For instance, traditional chromatography methods have demonstrated excellent sensitivity for quantitative purposes. researchgate.netresearchgate.net Spectroscopic techniques, in general, can offer rapid analytical cycles. researchgate.netresearchgate.net
Challenges in Analytical Characterization in Complex Biological Samples
The analysis of this compound in complex biological samples such as plasma, tissues, or whole organisms presents a unique set of challenges that can impact the reliability and accuracy of quantification. rsc.orgdergipark.org.trmdpi.com These matrices are inherently complex, containing thousands of different molecules, many of which can interfere with the analysis. dergipark.org.tr
Matrix Effects: Biological samples like plasma and tissue homogenates are rich in proteins, salts, and other lipids that can cause ion suppression or enhancement in the mass spectrometer's ion source. nih.govrsc.org This "matrix effect" can significantly affect the signal intensity of this compound, leading to inaccurate quantification. Extensive sample cleanup, such as protein precipitation and solid-phase extraction, is often necessary to mitigate these effects. rsc.orguni-wuppertal.de
Low Abundance: this compound may be present at very low concentrations in biological systems, making its detection and quantification challenging. nih.govresearchgate.net This necessitates the use of highly sensitive analytical instrumentation, such as triple quadrupole or high-resolution mass spectrometers, and optimized extraction methods to concentrate the analyte from a larger sample volume. metabolomexchange.orguni-wuppertal.de
Isomeric Complexity: A significant challenge in fatty acid analysis is the presence of numerous isomers (compounds with the same chemical formula but different structures). dergipark.org.tr For instance, software used in lipidomics analysis can identify multiple isomers like 18-oxo-nonadecanoic acid and 2-oxo-nonadecanoic acid alongside this compound. dergipark.org.tr Chromatographic separation is essential to distinguish between these isomers, which may have different biological roles. Achieving baseline separation of all isomers can be difficult and requires careful optimization of the chromatographic conditions. uni-wuppertal.de
Data Processing and Identification: The large datasets generated by modern mass spectrometry platforms present a significant bioinformatics challenge. dergipark.org.tr Software platforms like MS-DIAL and Mzmine2 are used for peak detection, deconvolution, and identification. dergipark.org.tr However, the reliable identification of this compound among thousands of detected features requires accurate mass measurements and often fragmentation (MS/MS) data, which is then compared against spectral libraries and databases like LIPID MAPS, HMDB, and METLIN. researchgate.netdergipark.org.trlipidmaps.org The choice of data processing parameters and software can influence the number of identified lipids and the reproducibility of quantitative results. dergipark.org.tr
Sample Stability and Preparation Artifacts: Fatty acids can be susceptible to degradation or alteration during sample collection, storage, and preparation. For example, the process of drying samples for GC-MS analysis can lead to the loss of volatile short-chain fatty acids, a problem that highlights the need for carefully controlled procedures. shimadzu.com For this compound, ensuring stability and preventing artificial formation or degradation throughout the analytical workflow is crucial for obtaining biologically relevant data.
The following tables summarize the analytical methods and the associated challenges in the characterization of this compound.
Table 1: Analytical Methodologies for this compound
| Technique | Platform | Sample Type | Key Parameters | Reference |
|---|---|---|---|---|
| UPLC-MS | Waters UPLC I-Class Plus, Q Exactive HRMS | Endosymbiotic dinoflagellate | Column: Waters ACQUITY UPLC BEH C18; Mobile Phase: 0.1% formic acid and acetonitrile. | metabolomexchange.org |
| UPLC-MS | Not specified, tandem mass spectrometry | Scleractinian coral | Column: BEH C18; Mobile Phase: Water and acetonitrile with 0.1% methanoic acid. | nih.govresearchgate.net |
| LC-MS | Not specified, Q Exactive MS | Mouse jejunum | Column: Acquity BEH C18; Mobile Phase: Water and acetonitrile with 0.1% formic acid. | rsc.org |
| GC-MS/FID | Agilent systems | Multiple biological matrices (plasma, urine, tissues) | Derivatization to FAMEs; 8-minute run time. | nih.gov |
| LC-MS | AB Sciex 3200 Triple Quadrupole | Human plasma, edible oils | Column: C8 reversed phase; Solid-phase extraction or saponification for sample prep. | uni-wuppertal.de |
Table 2: Challenges in Analytical Characterization of this compound
| Challenge | Description | Affected Sample Types | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Matrix Effects | Interference from other molecules (proteins, salts, lipids) causing ion suppression or enhancement. | Plasma, Serum, Tissue Homogenates | Extensive sample cleanup (e.g., protein precipitation, solid-phase extraction), use of internal standards. | rsc.orguni-wuppertal.de |
| Low Abundance | The compound is present at very low, difficult-to-detect concentrations. | Coral tissues, Hair roots | Use of highly sensitive MS detectors (e.g., QQQ, Orbitrap), optimized extraction to concentrate the analyte. | nih.govresearchgate.netmdpi.com |
| Isomeric Complexity | Co-elution of structurally similar isomers (e.g., 2-oxo-nonadecanoic acid) complicates unique identification and quantification. | All biological samples | High-resolution chromatography, optimization of column and mobile phase, use of retention time and MS/MS fragmentation for identification. | dergipark.org.tr |
| Data Processing | Handling large, complex datasets for accurate peak detection, identification, and quantification. | All metabolomics/lipidomics samples | Use of specialized software (e.g., MS-DIAL, Mzmine2), comparison against spectral libraries and databases. | dergipark.org.tr |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 18-oxo-nonadecanoic acid |
| 2-chloro-L-phenylalanine |
| 2-oxo-nonadecanoic acid |
| Acetonitrile |
| Ammonium formate |
| Formic acid |
| Methanol |
| Triglycerides |
Research Applications and Biotechnological Potential
As a Biomarker Candidate for Specific Biological States (Non-Human, Mechanistic Research)
10-Oxononadecanoic acid has been identified as a potential biomarker in non-human mechanistic studies, indicating specific biological states or responses to environmental stimuli. Its presence and concentration can signal metabolic shifts within an organism.
In a study on bovine mastitis, a significant inflammatory disease in dairy cattle, metabolomic analysis of milk identified this compound as one of the altered metabolites. This finding suggests its potential as part of a biomarker panel for detecting the disease, with investigations highlighting changes in lipid metabolism pathways, such as arachidonic acid metabolism, during infection.
Another area of research involves the endosymbiotic dinoflagellate Cladocopium goreaui, which is crucial for coral health. metabolomexchange.org When exposed to the chemical UV filter benzophenone-3 (BP-3), these symbiotic algae exhibit metabolic changes. This compound was among the metabolites identified in this response, pointing to its role in the metabolic network that reacts to chemical stressors. metabolomexchange.org Understanding these changes is vital for assessing the environmental impact on coral ecosystems.
Data Table: this compound as a Biomarker in Non-Human Research
| Research Area | Organism/System | Biological State / Condition | Observed Change / Finding | Reference(s) |
|---|---|---|---|---|
| Veterinary Science | Bovine Milk | Mastitis | Identified as an altered metabolite in milk from mastitic cows. |
Use as a Chemical Probe for Pathway Elucidation
While this compound is identified as a component within certain metabolic pathways, its specific use as a chemical probe for pathway elucidation is not extensively documented in available research. Its identification in studies, such as the investigation of metabolic disturbances in bovine mastitis, points to its role as an indicator of pathway alterations rather than a tool actively used to induce or trace those changes.
Precursor for Other Biologically Active Molecules
The role of this compound as a direct precursor for the synthesis of other biologically active molecules is not clearly established in the scientific literature. While related keto fatty acids have been shown to be metabolites of gut microbiota that can influence host energy metabolism, similar specific pathways originating from this compound have not been detailed. nih.gov Likewise, studies on plant-derived compounds like macamides show that other fatty acids combine with amines to form bioactive molecules, but a direct role for this compound in such synthesis is not specified. researchgate.net
Tools for Metabolic Engineering Research
Metabolic engineering aims to modify cellular pathways to produce desired biomolecules or enhance specific traits in organisms. mdpi.com The identification and quantification of metabolites are foundational to these efforts. In this context, this compound serves as a tool for metabolic research that can inform future engineering strategies.
A key example is the research on the dinoflagellate Cladocopium goreaui. metabolomexchange.org By performing metabolomic analysis under chemical stress from benzophenone-3, scientists can map the metabolic response, including changes in lipids like this compound. metabolomexchange.org This knowledge is a prerequisite for any metabolic engineering attempts to enhance the resilience of such symbiotic organisms to environmental pollutants. Understanding which pathways and molecules are affected allows researchers to identify potential targets for genetic modification. metabolomexchange.orgmdpi.com
Data Table: this compound in Metabolic Research Context
| Research Context | Organism | Experimental Setup | Role of this compound | Reference(s) |
|---|
Emerging Research Frontiers and Future Perspectives
Unexplored Biological Functions and Regulatory Networks
While the precise roles of 10-Oxononadecanoic acid are largely undefined, metabolomic and lipidomic studies have linked its altered levels to several conditions, pointing toward unexplored biological functions.
Hair Biology and Alopecia: In a comparative lipidomics analysis of hair roots, this compound was identified as one of several differentially expressed lipids between alopecia patients and healthy controls. Its high diagnostic potential (AUC > 0.7) suggests it could be a biomarker or a therapeutic target in hair loss disorders. mdpi.com The regulatory networks it may influence in this context, such as the Wnt/β-catenin or TGF-β signaling pathways crucial for hair follicle cycling, are yet to be investigated. mdpi.com
Neurobiology and Psychiatric Disorders: Research has noted decreased levels of this compound in patients with comorbid Parkinson's disease and anxiety disorders. mdpi.com This finding, although preliminary, hints at a potential role in neuro-inflammation or lipid signaling within the central nervous system. The specific neural pathways or protein interactions through which it might exert influence are completely unknown.
Cellular Stress and Apoptosis: In the scleractinian coral Pavona minuta, exposure to cold stress led to a significant (~20-fold) increase in this compound. researchgate.net Researchers have hypothesized that it acts as a lipotoxic metabolite that can induce apoptosis. researchgate.netresearchgate.net This suggests a potential general role in cellular stress responses across different species, but the specific apoptotic signaling cascades it may trigger (e.g., intrinsic vs. extrinsic pathways) require further study.
Metabolic Regulation: The compound has been detected in studies related to smoking behavior, where it was negatively correlated with menthol-glucuronide boost, and in legume seeds, which are studied for their role in managing conditions like Alzheimer's disease. nih.gov These associations imply a potential involvement in broader metabolic and signaling networks that are currently unexplored.
Advanced Synthetic Strategies for Complex Analogs and Probes
A significant hurdle in elucidating the function of this compound is the lack of commercially available, sophisticated research tools derived from its structure. While a method for its synthesis has been noted, detailed protocols for creating functionalized analogs are not present in the current literature. rsc.org Future research will depend on the development of advanced synthetic strategies to create such tools.
Chemical Probes for Target Identification: Modern chemical biology relies on probes to identify molecular interactions. Advanced strategies could be employed to synthesize analogs of this compound containing photoreactive groups (e.g., diazirines) and bio-orthogonal handles (e.g., alkynes or azides). nih.govbiorxiv.org These trifunctional probes would allow for photo-crosslinking to binding partners in live cells, followed by enrichment and identification via mass spectrometry. biorxiv.org Studies on other fatty acids have shown that the placement of the diazirine group is critical and can significantly alter the profile of captured proteins, a factor that would need careful consideration in designing probes for this compound. biorxiv.org
Synthesis of Structural Analogs: The synthesis of a library of analogs with varied chain lengths, ketone positions, or modifications to the carboxylic acid headgroup would be invaluable. These analogs could be used in structure-activity relationship (SAR) studies to determine which chemical features are essential for its biological effects. General synthetic approaches for creating derivatives of organic acids, such as condensation reactions with various amines or alcohols, could be adapted for this purpose. beilstein-journals.org
Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Proteomics)
The initial detection of this compound has been a direct result of multi-omics techniques, and its future characterization will rely on their continued and more integrated use.
Lipidomics and Metabolomics: Untargeted and targeted lipidomics and metabolomics, primarily using liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying this compound in diverse samples, including human plasma, hair roots, and coral tissues. mdpi.comresearchgate.netnih.govrsc.org These approaches will continue to be vital for quantifying its levels in different physiological and pathological states to solidify its role as a biomarker.
Proteomics for Functional Insights: The next critical step is to link the presence of this compound to changes in the proteome. Proteomic analyses can reveal how cellular protein expression changes in response to the compound. For example, after identifying the molecule as a potential biomarker in alopecia, proteomics techniques like Western blotting can be used to probe key signaling pathways, such as the expression levels of β-catenin. mdpi.com Future studies could use advanced, unbiased proteomics to identify all proteins that are up- or down-regulated.
Integrated Multi-Omics: A truly integrated approach would correlate lipidomic data (levels of this compound) with transcriptomic and proteomic data from the same samples. This could reveal entire pathways that are modulated by the fatty acid. For instance, identifying the protein targets of this compound is a key objective. Fatty Acid Binding Proteins (FABPs), which shuttle lipids within cells, are a potential class of interactors. elifesciences.org Proteomic studies using chemical probes (as described in 8.2) or techniques like proteome-wide microarrays could identify its specific binding partners, providing direct functional links. nih.gov
Table 8.3.1: Role of Omics Technologies in this compound Research
| Omics Technology | Application in this compound Research | Key Findings/Future Goal |
|---|---|---|
| Metabolomics/Lipidomics | Discovery and quantification in biological samples (e.g., plasma, tissue). | Identified as differentially present in alopecia, neurological disorders, and cellular stress. mdpi.commdpi.comresearchgate.net |
| Proteomics | Identifying downstream protein expression changes; discovering direct protein binding partners. | Future Goal: To identify the specific proteins and pathways regulated by or interacting with the compound. |
| Transcriptomics | Measuring changes in gene expression in response to the compound. | Future Goal: To understand how this compound may regulate gene transcription. |
| Multi-Omics Integration | Correlating levels of the compound with changes in genes, proteins, and other metabolites. | Future Goal: To build a comprehensive model of its biological role and regulatory network. |
Computational Modeling and In Silico Predictions for Biological Interactions
Computational methods offer a powerful, cost-effective way to generate hypotheses about the function of this compound before embarking on extensive laboratory experiments.
Molecular Docking: This technique can predict how this compound might bind to the active or allosteric sites of proteins. mdpi.combiointerfaceresearch.com For instance, if proteomics were to suggest an interaction with a specific Fatty Acid Binding Protein (FABP) or an enzyme implicated in a relevant disease, molecular docking could model this interaction, predict the binding affinity, and identify the key amino acid residues involved. elifesciences.orgscitechnol.com While studies have used this approach for other compounds found alongside this compound, dedicated docking studies for this specific molecule are a clear future direction. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. frontiersin.org This can help validate the docking results and provide insights into how the binding of this compound might alter a protein's conformation and function.
Prediction of Physicochemical Properties: In silico tools are already used to predict properties of this compound that are crucial for its analysis. For example, its predicted Collision Cross Section (CCS) values are available in public databases. uni.lu These values help confirm its identity in advanced mass spectrometry techniques that separate ions based on their shape and size, in addition to their mass-to-charge ratio.
Table 8.4.1: Potential Computational Approaches for this compound
| Computational Method | Potential Application | Information Gained |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity to potential protein targets (e.g., FABPs, enzymes). | Identification of likely interaction partners; key binding site residues. |
| MM-GBSA/PBSA | Calculate the binding free energy of the docked complex. | More accurate estimation of binding affinity than docking scores alone. frontiersin.org |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound bound to a protein. | Assessment of binding stability; understanding of conformational changes induced by binding. |
| QSAR Modeling | (With synthesized analogs) Relate chemical structure to biological activity. | Prediction of the activity of new, unsynthesized analogs. |
| Property Prediction | Calculate physicochemical properties like XlogP and Collision Cross Section (CCS). | Aid in analytical method development and identification. uni.lunih.gov |
Gaps in Current Knowledge and Directions for Future Inquiry
The study of this compound is characterized by several significant knowledge gaps, which themselves outline a clear roadmap for future research.
Lack of Mechanistic Understanding: The most significant gap is the leap from correlation to function. While multi-omics studies have associated this compound with various conditions, its precise molecular mechanism in any of these contexts is unknown. Future work must focus on functional assays to determine if it is a causative agent, a protective molecule, or simply a biomarker of an underlying process.
Unknown Protein Targets: The direct binding partners of this compound in mammalian systems have not been identified. The development of chemical probes and the application of affinity-based proteomic techniques are essential to pull down and identify its cellular receptors and interacting proteins.
Absence of Synthetic Tools: There is a critical need for the development and publication of robust synthetic routes to produce not only this compound itself but also a diverse set of functionalized analogs and probes for research purposes.
Unexplored Regulatory Pathways: It is unclear which signaling or metabolic pathways this compound modulates. Once protein targets are identified, investigation into the downstream consequences of these interactions will be necessary to map its role within larger biological networks.
No Dedicated Computational Models: While the tools are readily available, no published studies have specifically used molecular docking or other computational methods to predict and explore the biological interactions of this compound. Such studies would be a highly valuable and cost-effective first step in prioritizing targets for experimental validation.
Q & A
Q. What are the recommended methodologies for synthesizing 10-Oxononadecanoic acid, and how can purity be optimized?
Synthesis of oxo-fatty acids like this compound typically involves oxidation of precursor fatty acids. For example, analogous compounds (e.g., 9-Oxooctadecadienoic acid) are synthesized via controlled oxidation of linoleic acid using agents like potassium permanganate or hydrogen peroxide under specific pH and temperature conditions . To optimize purity:
Q. How should researchers characterize the structural and thermodynamic properties of this compound?
Key characterization steps include:
- Structural analysis :
- NMR : ¹H NMR (δ 2.3–2.5 ppm for carbonyl protons, δ 1.2–1.6 ppm for aliphatic chain) and ¹³C NMR (δ 210–215 ppm for ketone group) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2900 cm⁻¹ (C-H aliphatic) .
- Thermodynamic properties :
- Measure melting point (DSC) and density (pycnometry; predicted ~1.01 g/cm³ for analogous C10 oxo-acids) .
- Use computational tools (e.g., ACD/Labs Percepta) to predict logP and solubility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity studies (e.g., conflicting IC50 values) may arise from variations in assay conditions or impurity levels. To address this:
- Standardize in vitro assays (e.g., use consistent cell lines like RAW 264.7 for inflammation studies and control for dissolved oxygen levels, which affect oxidation ).
- Employ orthogonal analytical methods (e.g., LC-MS/MS to quantify compound degradation during assays) .
- Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent effects, incubation time) .
Q. How can the reactivity of this compound with biomolecules be systematically studied?
To investigate interactions with proteins or lipids:
- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with model enzymes (e.g., lipoxygenase) .
- Metabolite profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS (negative ion mode) to identify oxidation/reduction products .
- Computational docking : Simulate interactions with lipid membranes (e.g., POPC bilayers) using molecular dynamics software (GROMACS) .
Q. What statistical approaches are critical for analyzing dose-response data in this compound toxicity studies?
- Fit dose-response curves using nonlinear regression (e.g., Hill equation) and calculate EC50/LC50 values with 95% confidence intervals .
- Apply ANOVA or Kruskal-Wallis tests to compare group means in multi-dose experiments.
- Use principal component analysis (PCA) to identify correlations between toxicity endpoints (e.g., oxidative stress markers, cell viability) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for this compound?
Conflicting NMR or IR spectra may arise from:
- Solvent effects : Replicate experiments using deuterated solvents (e.g., CDCl3 vs. DMSO-d6) and report solvent peaks .
- Isomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, if applicable .
- Instrument calibration : Cross-validate spectra with reference compounds (e.g., 10-Hydroxydecanoic acid) under identical conditions .
Methodological Tables
| Key Analytical Parameters for this compound |
|---|
| Property |
| Molecular Formula |
| Melting Point |
| logP (Octanol-Water) |
| Solubility in PBS |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
